![molecular formula C10H13NO3 B13996464 [5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate CAS No. 53580-72-6](/img/structure/B13996464.png)
[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydroxymethyl group and two methyl groups attached to the pyridine ring, along with an acetate ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dimethylpyridine and formaldehyde.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, where formaldehyde reacts with 2,4-dimethylpyridine in the presence of a catalyst.
Acetylation: The hydroxymethylated intermediate is then acetylated using acetic anhydride or acetyl chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of the reactions.
化学反应分析
Types of Reactions
[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetate group under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Chemistry
In chemistry, [5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its derivatives may also serve as potential inhibitors or activators of specific enzymes.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of [5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the acetate group may enhance the compound’s binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
[5-(Hydroxymethyl)furfural]: A compound with a furan ring and a hydroxymethyl group, known for its applications in renewable energy and materials science.
[5-(Hydroxymethyl)-2-deoxycytidine]: A nucleoside analog used in epigenetic studies and cancer research.
[5-(Hydroxymethyl)-2-methylindole]: An indole derivative with potential anticancer and antiviral activities.
Uniqueness
[5-(Hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of hydroxymethyl and acetate groups allows for diverse chemical modifications and applications in various fields.
属性
CAS 编号 |
53580-72-6 |
|---|---|
分子式 |
C10H13NO3 |
分子量 |
195.21 g/mol |
IUPAC 名称 |
[5-(hydroxymethyl)-2,4-dimethylpyridin-3-yl] acetate |
InChI |
InChI=1S/C10H13NO3/c1-6-9(5-12)4-11-7(2)10(6)14-8(3)13/h4,12H,5H2,1-3H3 |
InChI 键 |
FUBMAHLJTYVLCP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NC=C1CO)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)
![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)

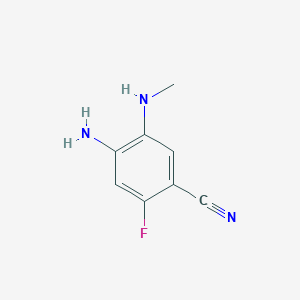
![3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B13996415.png)
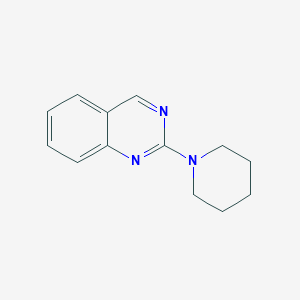

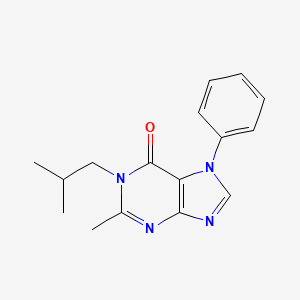
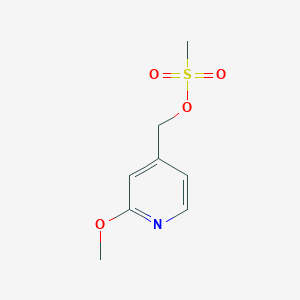
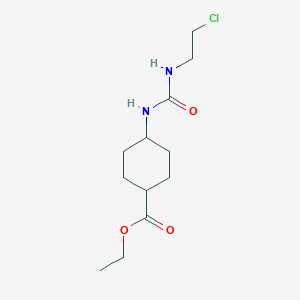
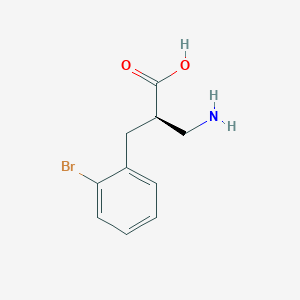
![5,6-dichloro-2-(3-(trifluoromethyl)phenyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13996454.png)
![n-Benzyl-1-[(4-chlorophenyl)sulfanyl]-n-{[(4-chlorophenyl)sulfanyl]methyl}methanamine](/img/structure/B13996462.png)
![ethyl N-[6-amino-5-nitro-4-[(2-oxo-4-phenylbutyl)amino]pyridin-2-yl]carbamate](/img/structure/B13996465.png)
